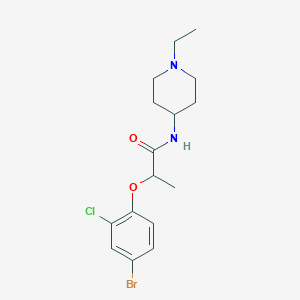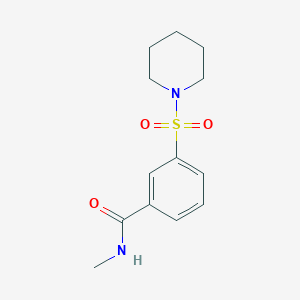![molecular formula C15H16N4O2S B4626352 N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626352.png)
N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide involves starting materials such as 2-chloronicotinonitrile and various catalytic processes to yield novel compounds with potential biological activities. For example, derivatives of N-(thieno[2,3-b]pyridin-3-yl)acetamide with 1,3,4-thiadiazole substituents have been synthesized, showing the versatility of synthetic routes to access this class of compounds (Zhou Bing-se, 2013).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals complex interactions and structural motifs. For instance, structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have been studied, showing a 'V' shaped arrangement and various intermolecular interactions that contribute to their 3-D arrays (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds in this class often involve their potential biological activities. For example, synthesis of novel derivatives has led to compounds with antimycobacterial activity, indicating that specific structural modifications can impart significant biological properties (Mamolo et al., 2001).
Physical Properties Analysis
Physical properties such as solubility and crystalline structure are crucial for understanding the behavior of these compounds. The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlight the importance of solubility for biological applications, demonstrating the role of physical properties in compound design (Shukla et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity with biological targets, are a focus of research into compounds with this core structure. The synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives for Src kinase inhibitory and anticancer activities exemplify the exploration of chemical properties for therapeutic purposes (Fallah-Tafti et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Insecticidal Assessment
Research has delved into the synthesis of new heterocycles, including those incorporating a thiadiazole moiety, for potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. The creation of these compounds involves intricate synthetic processes, aiming to explore and harness their potential agricultural applications (Fadda et al., 2017).
Structure-Activity Relationships
In the quest for improved metabolic stability, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the investigation of various heterocycles. These studies aim to understand the effects of structural modifications on the efficacy and stability of potential therapeutic agents (Stec et al., 2011).
Antimicrobial and Antiproliferative Activities
Compounds derived from or related to the specified acetamide have been evaluated for antimicrobial and antiproliferative activities. These investigations encompass the design and synthesis of derivatives with potential to inhibit microbial growth or cancer cell proliferation, highlighting the compound's relevance in developing new antimicrobial and anticancer agents (Shukla et al., 2012; Talapuru et al., 2014).
Antioxidant Activity
The exploration of antioxidant properties is another significant avenue of research. Studies have synthesized and tested various derivatives for their ability to scavenge free radicals, contributing to our understanding of how structural variations can enhance antioxidant efficacy (Chkirate et al., 2019).
Propiedades
IUPAC Name |
N-[5-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-4-3-5-12(6-9)19-8-11(7-13(19)21)14-17-18-15(22-14)16-10(2)20/h3-6,11H,7-8H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOAQMUPNBAYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4626278.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4626294.png)

![3-(2-furylmethyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626309.png)

![2-(4-propoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626319.png)


![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4626328.png)


![{4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4626348.png)
